Cas no 21897-11-0 (2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid)

2-{[(Pyridin-2-yl)methyl]sulfanyl}acetic acid is a sulfur-containing heterocyclic compound featuring a pyridine moiety linked to a thioether-acetic acid functional group. This structure imparts versatile reactivity, making it valuable in organic synthesis and pharmaceutical applications. The pyridine ring enhances coordination properties, while the thioether linkage offers potential for further functionalization. The carboxylic acid group provides a handle for derivatization or salt formation, improving solubility and compatibility in various reaction conditions. Its balanced polarity and moderate acidity make it suitable for use as an intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or metal-chelating agents. The compound's stability under standard conditions ensures reliable handling and storage.
2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid structure
21897-11-0 structure
Product Name:2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid
CAS No:21897-11-0
MF:C8H9NO2S
MW:183.227560758591
CID:2627387
Update Time:2025-06-13

2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • .
    • 2-[(pyridin-2-ylmethyl)sulfanyl]acetic acid
    • 2-[(pyridin-2-ylmethyl)thio]acetic acid
    • 2-(pyridin-2-ylmethylsulfanyl)acetic acid
    • 2-((Pyridin-2-ylmethyl)thio)acetic acid
    • (2-Pyridylmethylthio)acetic acid
    • [(pyridin-2-ylmethyl)thio]acetic acid
    • NE30819
    • 2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid
    • Inchi: 1S/C8H9NO2S/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11)
    • InChI Key: HKUYJDRVSFQORH-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)CC1C=CC=CN=1

Computed Properties

  • Exact Mass: 183.03539970 g/mol
  • Monoisotopic Mass: 183.03539970 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 75.5
  • Molecular Weight: 183.23

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Additional information on 2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid

Introduction to 2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid (CAS No. 21897-11-0)

2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 21897-11-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfanyl-substituted acetic acids, featuring a pyridine moiety linked through a methyl sulfanyl group. The structural configuration of this molecule not only makes it a versatile intermediate in synthetic chemistry but also positions it as a potential candidate for various biological applications, particularly in drug discovery and development.

The molecular structure of 2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid consists of a central acetic acid backbone, modified by the attachment of a sulfanyl group at the alpha position relative to the carboxylate functionality. The pyridine ring, which is a well-known pharmacophore in medicinal chemistry, introduces hydrogen bonding capabilities and electronic properties that can influence the compound's interactions with biological targets. This dual functionality—combining both the acidic nature of the carboxyl group and the nucleophilic potential of the sulfanyl group—makes it an intriguing building block for designing novel therapeutic agents.

In recent years, there has been a growing interest in heterocyclic compounds containing pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based scaffolds are frequently found in approved drugs, owing to their ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The introduction of a sulfanyl group at the 2-position of the pyridine ring further enhances its pharmacological profile by introducing additional interaction points with biological macromolecules. This modification can lead to improved solubility, metabolic stability, and target specificity, which are critical factors in drug design.

One of the most compelling aspects of 2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid is its potential utility as a precursor in the synthesis of more complex molecules. For instance, its carboxylate group can be readily functionalized via esterification, amidation, or coupling reactions, while the sulfanyl moiety can undergo further derivatization to introduce other pharmacophoric elements. Such flexibility allows chemists to explore diverse structural motifs and optimize properties such as bioavailability and efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid with greater accuracy. Molecular docking studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases, cancer, and neurodegenerative disorders. For example, preliminary simulations indicate that it could interact with kinases and proteases involved in cell signaling pathways relevant to these conditions. These findings align with broader trends in medicinal chemistry where structure-based design is used to identify lead compounds for further development.

The synthesis of 2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid has been optimized through various synthetic routes, each offering distinct advantages depending on scalability and purity requirements. Common methodologies include nucleophilic substitution reactions involving halogenated pyridines or their derivatives, followed by functional group transformations such as oxidation or reduction steps to achieve the desired sulfanyl substitution. Advances in green chemistry have also influenced these synthetic strategies, promoting solvent-free reactions or catalytic processes that minimize waste and energy consumption.

In addition to its synthetic utility, 2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid has been explored in interdisciplinary research involving chemical biology and material science. Its ability to form coordination complexes with metal ions has opened avenues for studying metalloprotein interactions and developing novel catalysts. Furthermore, its amphiphilic nature—combining hydrophilic and hydrophobic regions—makes it a candidate for designing functional materials such as surfactants or drug delivery systems.

The pharmacokinetic profile of 2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid is another area of active investigation. Studies have begun to assess its absorption, distribution, metabolism, and excretion (ADME) properties using both computational models and experimental techniques. Early data suggest that modifications at the sulfanyl group can significantly influence its bioavailability and half-life within biological systems. This information is crucial for translating preclinical findings into clinical applications where drug performance must meet stringent regulatory standards.

The role of CAS No. 21897-11-0 as an identifier ensures consistency across scientific literature and commercial databases where researchers access chemical information. This standardized nomenclature facilitates collaboration between academic institutions and pharmaceutical companies by providing unambiguous references to specific chemical entities. As research progresses into new derivatives or analogues based on this scaffold, maintaining accurate documentation becomes increasingly important for reproducibility and intellectual property considerations.

Ethical considerations also play a significant role in how compounds like 2-{[(pyridin-2-yl)methyl]sulfanyl}acetic acid are studied and utilized. Responsible research practices ensure that all investigations adhere to guidelines designed to protect human subjects involved in clinical trials while minimizing environmental impact through sustainable synthetic methods. These principles are foundational not only for advancing scientific knowledge but also for fostering public trust in biomedical research outcomes.

Looking ahead,CAS No 21897 11 0 continues to serve as an essential reference point for researchers exploring new frontiers in medicinal chemistry. Its unique structural features offer opportunities for innovation across multiple therapeutic areas where unmet medical needs persist despite existing treatment options available today . As methodologies evolve , expect further refinements both experimentally , computationally , helping unlock even greater potential from this versatile chemical entity .

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